2-(Iodomethyl)-1,3-thiazole
Description
Significance of 1,3-Thiazole Derivatives in Heterocyclic Chemistry
The 1,3-thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, represents a significant scaffold in the field of heterocyclic chemistry. nih.govbohrium.commdpi.com This structural motif is a key component in a multitude of natural and synthetic compounds that exhibit valuable biological activities. rsc.org The presence of the thiazole (B1198619) ring is a cornerstone in drug design and medicinal chemistry, with its derivatives showing a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bohrium.comnih.gov
A prominent example of a natural product containing this ring is Vitamin B1 (thiamine). rsc.org Furthermore, the thiazole core is integral to many clinically important drugs. rsc.org These include the antiviral medication Ritonavir, the anti-inflammatory drug Meloxicam, and the anticancer agent Dabrafenib. nih.govmdpi.com The versatility of the thiazole moiety allows for extensive structural modifications, making it a privileged scaffold for developing novel therapeutic agents. nih.govmdpi.com
Importance of Halomethyl-Substituted Heterocycles as Synthetic Intermediates
Halomethyl-substituted heterocycles are highly valued as versatile intermediates in organic synthesis. The introduction of a halogen atom onto a methyl group attached to a heterocyclic ring creates a reactive site that facilitates further chemical transformations. researchgate.net The carbon-halogen bond in these compounds is polarized, rendering the carbon atom electrophilic and thus susceptible to attack by various nucleophiles. nih.gov
This reactivity makes halomethyl heterocycles excellent building blocks for constructing more complex molecules. They are frequently used in alkylation reactions, where the halomethyl group is displaced by nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups. smolecule.comresearchgate.net The reactivity of the halomethyl group is dependent on the nature of the halogen, with iodomethyl derivatives generally being more reactive than their bromo- or chloro- counterparts in nucleophilic substitution reactions. researchgate.net This feature allows chemists to strategically introduce diverse substituents onto a heterocyclic core, a crucial step in the synthesis of new materials and potential pharmaceutical agents. researchgate.net
Overview of Research on 2-(Iodomethyl)-1,3-thiazole and Related Compounds
Research on this compound has primarily centered on its utility as a reactive intermediate for the synthesis of more elaborate thiazole-containing structures. Due to the high reactivity of the carbon-iodine bond, this compound serves as a potent alkylating agent.
The synthesis of this compound is often not direct. A common pathway involves the initial synthesis of a 4-halomethylthiazole, such as 4-chloromethyl or 4-bromomethyl derivatives, through reactions like the Hantzsch thiazole synthesis. google.comgrowingscience.com For instance, reacting thioacetamide (B46855) with 1,3-dihalopropanone can yield a 4-halomethyl-2-methylthiazole. google.com The more reactive this compound can then be prepared from its chloro- or bromo- analog via a halide exchange process known as the Finkelstein reaction.
The primary application of this compound is in nucleophilic substitution reactions. It readily reacts with various S-nucleophilic reagents, such as potassium thiocyanate (B1210189) or potassium thioacetate (B1230152), to yield novel thiofunctionalized derivatives. nuph.edu.ua Similarly, it can alkylate oxygen nucleophiles, like the hydroxyl group of hydroxybenzaldehydes, to form ether linkages. farmaciajournal.com These reactions highlight its role as a key building block for introducing the thiazole-2-methyl moiety into a diverse range of molecular frameworks, which are then studied for various potential applications, including their biological activity. growingscience.comnuph.edu.ua
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4INS |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
2-(iodomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c5-3-4-6-1-2-7-4/h1-2H,3H2 |
InChI Key |
JDQMMEAURZBMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CI |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodomethyl 1,3 Thiazole and Its Precursors
Direct Halogenation Approaches for 2-(Iodomethyl)-1,3-thiazole
Direct halogenation methods focus on introducing the iodo functional group onto a methyl substituent at the 2-position of the thiazole (B1198619) ring.
Conversion from Hydroxymethyl Precursors
A common and effective strategy involves the conversion of 2-(hydroxymethyl)-1,3-thiazole to its iodinated counterpart. This transformation is typically a two-step process.
The hydroxyl group of 2-(hydroxymethyl)-1,3-thiazole is not a good leaving group for direct nucleophilic substitution. Therefore, it is first converted into a better leaving group, such as a mesylate. The alcohol is reacted with methanesulfonyl chloride, often in the presence of a base like triethylamine, to form the corresponding mesylate.
This is followed by a nucleophilic substitution reaction where the mesylate group is displaced by an iodide ion. This is a classic Finkelstein reaction, where an alkyl halide is converted to another by reaction with a metal halide. wikipedia.orgorganic-chemistry.org Sodium iodide in a solvent like acetone (B3395972) is commonly used for this purpose. wikipedia.org The lower solubility of the resulting sodium mesylate in acetone helps to drive the reaction to completion. wikipedia.org This two-step sequence provides a reliable route to this compound. A similar strategy is employed in the synthesis of other heterocyclic compounds where a hydroxyl group needs to be replaced. nih.govrsc.org
In Situ Formation and Derivatization
In some synthetic strategies, this compound can be generated in situ and used directly in the next step of a reaction sequence. For instance, after the formation of a thiazole ring bearing a suitable precursor group at the 2-position, a reagent can be introduced to convert this group to the iodomethyl functionality immediately before its intended reaction. This approach can be advantageous in cases where the iodomethyl compound is unstable or difficult to isolate. Research has shown the in situ generation of related 4-amino-5-functionalized thiazoles, which are then used in subsequent intramolecular cyclizations. acs.org
Synthetic Strategies for the 1,3-Thiazole Heterocycle Core
The construction of the thiazole ring itself is a fundamental aspect of obtaining this compound and its precursors. Several named reactions and cyclization strategies are widely employed.
Hantzsch Thiazole Synthesis and Its Variations
The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. nih.govjpionline.orgtandfonline.commdpi.comresearchgate.net This method involves the condensation of an α-haloketone with a thioamide. nih.govtandfonline.com The versatility of this reaction allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. jpionline.org
For the synthesis of precursors to this compound, a key starting material would be a thioamide that can lead to the desired 2-substituent. Variations of the Hantzsch synthesis have been developed to improve yields and accommodate a wider range of functional groups. jpionline.orgresearchgate.net For example, using α-halocyclic ketones, acyclic ketones, and polycyclic ketones with substituted thioureas has expanded the scope of this reaction. jpionline.org The reaction conditions can also be modified, such as carrying out the synthesis under acidic conditions, which can influence the regioselectivity of the cyclization. rsc.orgrsc.org
Table 1: Examples of Hantzsch Thiazole Synthesis Variations
| α-Halocarbonyl Compound | Thioamide/Thiourea (B124793) | Product Type | Reference |
|---|---|---|---|
| α-Haloketones | Thioureas | 2-Aminothiazoles | nih.govjpionline.org |
| α-Haloketones | Thioamides | 2-Substituted thiazoles | nih.govtandfonline.com |
| α-Haloaldehydes | Thiourea | 2-Aminothiazoles | tandfonline.com |
Cyclization Reactions Involving Alpha-Haloketones and Thiourea/Thioamides
This method is a direct application and a fundamental aspect of the Hantzsch synthesis, focusing on the reaction between α-haloketones and thiourea or thioamides. nih.govmdpi.comresearchgate.net The reaction of α-haloketones with thiourea is a widely used and efficient method for producing 2-aminothiazoles. tandfonline.com These 2-aminothiazoles can then serve as versatile intermediates for further functionalization to obtain the desired this compound.
Similarly, reacting α-haloketones with thioamides provides a direct route to thiazoles with various substituents at the 2-position. nih.govtandfonline.com The choice of the thioamide is crucial for introducing the desired functionality. The reaction generally proceeds in good to excellent yields and is tolerant of a range of functional groups on both the α-haloketone and the thioamide. mdpi.com
Cyclization of 3-Allyl-2-thiouracil Derivatives for Thiazole Ring Formation
A notable pathway to structures related to iodomethyl thiazoles involves the electrophilic cyclization of 3-allyl-2-thiouracil derivatives. This method results in the formation of a fused thiazole ring system. The synthesis begins with the condensation of 1-allylthiourea with appropriate 1,3-dicarbonyl compounds, such as 3-oxoesters, to yield the 3-allyl-2-thiouracil precursors. clockss.org
The key step is the subsequent intramolecular cyclization of these precursors, which closes the thiazole ring. clockss.org This transformation is an iodocyclization reaction, which, when performed on 3-allyl-2-thiouracil derivatives, yields 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives. clockss.org The reaction mechanism involves the formation of a 2',3'-iodonium ion intermediate after the reaction of the allyl group with an iodine source. clockss.org The nucleophilic sulfur atom of the thiouracil ring then attacks this intermediate, leading to the formation of the fused thiazole ring. clockss.org
Initially, these reactions were conducted using a methanolic solution of iodine, but the reaction times were lengthy. clockss.org To accelerate the formation of the required I+ ion, iodine monochloride (ICl) in anhydrous methanol (B129727) was found to be a more effective reagent due to the higher polarization of the I-Cl bond. clockss.org These resulting 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one intermediates can then undergo a subsequent elimination of hydrogen iodide to form 2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. clockss.org
| Precursor (3-Allyl-2-thiouracil derivative) | Cyclizing Agent | Product (2-(Iodomethyl) fused derivative) | Yield |
| 7-(Cyclohexylmethyl)-3-allyl-2-thiouracil | ICl in MeOH | 7-(Cyclohexylmethyl)-2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one | 16% clockss.org |
Synthesis of Related Halomethyl Thiazole Analogs
The synthesis of halomethyl thiazoles is not limited to iodinated compounds. Brominated and chlorinated analogs serve as important synthetic intermediates, and their preparation methods provide context for the synthesis of this compound.
Bromomethyl Thiazole Derivatives
The synthesis of bromomethyl thiazole derivatives can be achieved through several established routes. One of the most common is the Hantzsch thiazole synthesis, which can be modified to directly incorporate the bromomethyl group. This involves the cyclocondensation of α-haloketones, such as α-bromoacetophenone derivatives, with thioamides. For example, the reaction of α-bromoacetophenone with thiourea can yield 2-(bromomethyl)-4-phenylthiazole.
Another significant method involves the reaction of 1,3-dibromoacetone (B16897) with a thiourea equivalent. A specific example is the synthesis of 1-(4-bromomethyl-2-thiazolyl)guanidine, a precursor for famotidine, which is prepared by reacting 1,3-dibromoacetone with 2-imino-4-thiobiuret. google.comwipo.int This method avoids the need for extremely low temperatures and can produce the target compound in good yield and purity. google.comwipo.int
Furthermore, bromomethyl dihydrothiazole derivatives have been synthesized through the intramolecular heterocyclization of allyl-containing thioureas. nih.gov For instance, the reaction of 1,2-dibromo-3-isothiocyanatopropane with various amines and alkaloids leads to the formation of 5-(bromomethyl)-dihydrothiazole derivatives in good yields. nih.gov
Iodomethyl Analogs with Varying Substitution Patterns (e.g., 4-Iodomethyl-thiazole)
While the primary focus is on this compound, its isomers, such as those with the iodomethyl group at the 4-position, are also synthetically important. The synthesis of 2-aryl-4-iodomethyl-thiazole has been documented and used in the preparation of new aldehyde derivatives. farmaciajournal.com In these syntheses, the 4-iodomethyl-thiazole moiety acts as an alkylating agent. farmaciajournal.com For example, 2-(4-bromophenyl)-4-iodomethyl-thiazole is reacted with various hydroxybenzaldehydes (ortho, meta, and para isomers) in the presence of anhydrous potassium carbonate in acetone. farmaciajournal.com The iodomethyl group is more reactive than the aryl bromide, allowing for selective nucleophilic substitution at the methylene (B1212753) carbon. farmaciajournal.com
| Reactants | Reagents | Product | Yield |
| 2-(4-Bromophenyl)-4-iodomethyl-thiazole + o-Hydroxybenzaldehyde | K₂CO₃, Acetone | 2-[2-(4-Bromo-phenyl)-thiazol-4-ylmethoxy]-benzaldehyde | 77.5% farmaciajournal.com |
| 2-(4-Bromophenyl)-4-iodomethyl-thiazole + m-Hydroxybenzaldehyde | K₂CO₃, Acetone | 3-[2-(4-Bromo-phenyl)-thiazol-4-ylmethoxy]-benzaldehyde | 82.2% farmaciajournal.com |
| 2-(4-Bromophenyl)-4-iodomethyl-thiazole + p-Hydroxybenzaldehyde | K₂CO₃, Acetone | 4-[2-(4-Bromo-phenyl)-thiazol-4-ylmethoxy]-benzaldehyde | 81.1% farmaciajournal.com |
| 2-Phenyl-4-iodomethyl-thiazole + m-Hydroxybenzaldehyde | K₂CO₃, Acetone | 3-(2-Phenyl-thiazol-4-ylmethoxy)-benzaldehyde | 71.2% farmaciajournal.com |
Halomethyl Heterocycles as Models for Reactivity Studies (e.g., 2-Bromomethyl-1,3-thiaselenole)
To understand the reactivity of halomethyl thiazoles, related heterocyclic systems serve as valuable models. 2-Bromomethyl-1,3-thiaselenole is a particularly insightful example. This compound exhibits unique reactivity in nucleophilic substitution reactions due to the strong anchimeric assistance provided by the selenium atom, which activates the bromine atom. mdpi.com Its chemical behavior suggests that it exists in equilibrium with a corresponding seleniranium cation intermediate. mdpi.comresearchgate.net
The synthesis of 2-bromomethyl-1,3-thiaselenole can be achieved via a one-pot reaction between divinyl sulfide (B99878) and selenium dibromide. researchgate.net The reactions of this compound are often accompanied by rearrangements. For instance, its reaction with ammonium (B1175870) thiocyanate (B1210189) at room temperature leads to a ring expansion, affording the six-membered 2,3-dihydro-1,4-thiaselenin-2-yl thiocyanate in high yield. researchgate.net Similarly, reaction with potassium selenocyanate (B1200272) also proceeds via a rearrangement with ring expansion to give a six-membered intermediate, which can then rearrange back to a five-membered ring structure under thermodynamic control. researchgate.net This unusual reactivity, driven by the presence of selenium, makes 2-bromomethyl-1,3-thiaselenole an excellent model for studying the mechanistic pathways available to halomethyl heterocycles. mdpi.comresearchgate.net
Advanced Reactivity and Mechanistic Investigations of 2 Iodomethyl 1,3 Thiazole
Nucleophilic Substitution Reactions of the Iodomethyl Moiety
The 2-(iodomethyl)-1,3-thiazole molecule features a highly reactive iodomethyl group. The iodine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions at the adjacent carbon atom. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of the thiazole (B1198619) moiety into a wide array of more complex molecular architectures. The thiazole ring itself is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com The reactivity of the C-I bond is comparable to that of related bromomethyl compounds, which readily undergo SN2 reactions.
The electrophilic carbon of the iodomethyl group is susceptible to attack by various carbon-based nucleophiles, including carbanions. These reactions are fundamental for creating new carbon-carbon bonds. A common strategy involves the use of phosphonate (B1237965) carbanions in Horner-Wadsworth-Emmons type reactions to synthesize vinyl-substituted thiazoles. acs.org While direct examples with this compound are specific, the principle is well-established for similar haloalkyl heterocycles. For instance, reactions with carbanions derived from active methylene (B1212753) compounds, such as malonic esters or β-ketoesters, under basic conditions, would lead to the corresponding alkylated thiazole derivatives.
Achieving stereocontrol in alkylation reactions is a significant goal in modern organic synthesis. Asymmetric alkylation involving this compound can be approached using chiral auxiliaries or through catalysis. The development of chiral ligands, such as those containing oxazoline (B21484) moieties, has been pivotal for enantioselective palladium-catalyzed allylic alkylation reactions. acs.org While direct application to this compound is not extensively documented in the provided sources, the synthesis of chiral thiazolidine-2-thione derivatives from β-amino oxazolidinones demonstrates a method for creating stereocenters adjacent to a thiazole-related ring system, a process that retains the chirality of the starting material. researchgate.net Such methodologies provide a framework for developing asymmetric alkylations using the iodomethyl thiazole substrate. acs.orgresearchgate.net
This compound and its analogs react with a variety of nitrogen-based nucleophiles. However, due to the inherent basicity of many nitrogen nucleophiles, these reactions are often in competition with elimination reactions. semanticscholar.org For example, attempts to displace the iodide in 5-(iodomethyl)-1,3-thiazolidine-2-thione with nucleophiles like benzylamine (B48309) or phthalimide (B116566) resulted primarily in elimination products rather than the desired substitution product. semanticscholar.org Despite this, successful substitutions have been achieved. The reaction with sodium azide (B81097), for instance, can produce the corresponding azidomethyl derivative, albeit sometimes in low yield and with the formation of unstable products alongside elimination byproducts. semanticscholar.org
A particularly powerful application of the reactivity of haloalkyl heterocycles involves sequential N-alkylation and intramolecular cyclization. This strategy is widely used to construct fused heterocyclic systems. For example, the reaction of 2-amino-1,3-benzothiazole with various α-iodoketones proceeds via alkylation at the endocyclic nitrogen atom of the thiazole ring. nih.govmdpi.com This initial step forms a 2-amino-3-(2-oxoalkyl)-1,3-benzothiazol-3-ium iodide salt. Subsequent intramolecular dehydrative cyclization leads to the formation of the medicinally significant imidazo[2,1-b]benzothiazole (B1198073) skeleton. nih.govmdpi.com This type of reaction is regioselective for the endocyclic nitrogen, a key mechanistic feature confirmed by the isolation and characterization of the intermediate salts. nih.gov The imidazo[2,1-b]thiazole (B1210989) core is a component of molecules with potential anticancer, antiviral, and antidiabetic activities. nih.govacs.org
Table 1: Synthesis of 2-Amino-3-(2-oxoalkyl)-1,3-benzothiazol-3-ium Iodides via N-Alkylation nih.govmdpi.com
| α-Iodoketone Reactant | Resulting Benzothiazolium Iodide Salt | Yield (%) |
| Iodoacetone | 2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide | 73 |
| 2-Iodo-1-phenylethan-1-one | 2-Amino-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium iodide | 85 |
| 2-Iodo-1-(p-tolyl)ethan-1-one | 2-Amino-3-[2-oxo-2-(p-tolyl)ethyl]-1,3-benzothiazol-3-ium iodide | 82 |
| 2-Iodo-1-(2-thienyl)ethan-1-one | 2-Amino-3-[2-(2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide | 70 |
| 1-(5-Chloro-2-thienyl)-2-iodoethan-1-one | 2-Amino-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide | 59 |
The iodomethyl group readily reacts with sulfur and oxygen nucleophiles. In contrast to the often-competing elimination seen with nitrogen nucleophiles, reactions with sulfur nucleophiles can be very efficient. semanticscholar.org For instance, the reaction of 5-(iodomethyl)-1,3-thiazolidine-2-thione with potassium thioacetate (B1230152) proceeds smoothly to furnish the corresponding thioacetate derivative. semanticscholar.org Similarly, reactions with thiols, such as thiophenol, or dithiocarbamates result in nucleophilic substitution of the iodine. researchgate.net The reaction of the related 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has been studied in detail, showcasing a complex pathway that can lead to either a five-membered or a six-membered ring product depending on the reaction conditions. mdpi.com Reactions with oxygen nucleophiles, such as alcohols or phenols, can also occur, typically under basic conditions to generate the corresponding ether linkage.
Reactions with Nitrogen-Containing Nucleophiles
Elimination Reactions
Elimination of hydrogen iodide from this compound and its derivatives is a significant reaction pathway, particularly in the presence of a base. This reaction competes with nucleophilic substitution, and its prevalence is highly dependent on the nature of the nucleophile and the reaction conditions. semanticscholar.org For example, the use of basic nitrogen nucleophiles in reactions with 5-(iodomethyl)-1,3-thiazolidine-2-thione derivatives leads to major yields of elimination products. semanticscholar.org
A detailed study on 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives showed that the elimination of hydrogen iodide occurs selectively, leading to a product with an endocyclic double bond. clockss.org Kinetic studies using UV absorption measurements determined that the elimination follows first-order kinetics. clockss.org The proposed mechanism for this selective formation is an E1-type process involving a carbocation intermediate, which allows for rearrangement, rather than a direct E2 mechanism that would favor the formation of an exocyclic double bond. clockss.org
Hydrogen Iodide Elimination and Formation of Unsaturated Thiazole Systems
Rearrangement Reactions and Intermediates in Halomethyl Heterocycles
Rearrangement reactions are fundamental in organic chemistry, allowing for the modification of molecular skeletons. mvpsvktcollege.ac.in Halogenated heterocycles can undergo various rearrangements, often involving the migration of a halogen atom or another substituent.
Halogen dance reactions, which involve the base-induced migration of a halogen atom, are a known phenomenon in heterocyclic chemistry, including in thiazole systems. researchgate.net While direct evidence for rearrangements of this compound is not explicitly detailed in the provided search results, the chemistry of related halogenated heterocycles suggests potential pathways. For example, the rearrangement of 2-(bromomethyl)-1,3-thiaselenole with 1,3-benzothiazole-2-thiol proceeds through a series of intermediates, including ring-opening and ring-contraction steps. nih.govresearchgate.net
Furthermore, the Stieglitz rearrangement, a 1,2-rearrangement of amine derivatives, can also occur in N-halogenated amines, sometimes catalyzed by silver salts. wikipedia.org This highlights the potential for rearrangements in heterocyclic systems containing both a halogen and a nitrogen atom.
In analogous selenium-containing heterocycles, seleniranium ion intermediates play a crucial role in directing reaction pathways. nih.govresearchgate.netnih.govmdpi.com These three-membered ring intermediates are formed by the electrophilic attack of a selenium species on a double bond. chim.it The subsequent ring-opening by a nucleophile can lead to a variety of products, including those resulting from cyclization or rearrangement. nih.govchim.it
For example, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol proceeds via a seleniranium cation intermediate. nih.govresearchgate.net The nucleophilic attack of the thiolate anion on the selenium atom of this intermediate initiates a cascade of reactions, including the formation of a six-membered heterocycle that subsequently rearranges to a more stable five-membered ring. nih.govresearchgate.net Although this example involves a thiaselenole, the principles of intermediate-driven rearrangements could be applicable to the reactivity of this compound, where analogous iodonium (B1229267) or sulfonium (B1226848) intermediates might be involved.
Cross-Coupling and Other Metal-Catalyzed Transformations
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex molecules, including pharmaceuticals and materials. researchgate.netfrontiersin.orgresearchgate.net this compound and related halomethylthiazoles can serve as substrates in these transformations.
Thiazole derivatives are known to participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. researchgate.netresearchgate.netnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. researchgate.netnih.gov
While specific examples for this compound are not extensively detailed in the search results, the reactivity of the C-I bond suggests its suitability for such transformations. For instance, 2-chloro-5-(iodomethyl)thiazole (B8807283) is noted as being usable in cross-coupling reactions. evitachem.com The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in these catalytic cycles.
Furthermore, metal-catalyzed reactions are not limited to cross-coupling. For example, cobalt-catalyzed β-hydride elimination from alkyl-cobalt species has been proposed as a mechanism for the formation of alkenes from alkyl halides. acs.org This highlights the diverse reactivity of halogenated compounds in the presence of transition metals.
The following table summarizes some of the metal-catalyzed reactions applicable to thiazole derivatives:
| Reaction Name | Catalyst (Typical) | Reactants | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium(0) complexes | Organoboron compound, Organic halide | C-C |
| Stille Coupling | Palladium(0) complexes | Organotin compound, Organic halide | C-C |
| Negishi Coupling | Palladium(0) or Nickel(0) complexes | Organozinc compound, Organic halide | C-C |
| Sonogashira Coupling | Palladium(0) complexes, Copper(I) co-catalyst | Terminal alkyne, Organic halide | C-C (sp-sp2) |
These reactions provide versatile methods for the functionalization of the thiazole ring system, starting from halogenated precursors like this compound.
Arbuzov Reaction
The Michaelis-Arbuzov reaction, or simply the Arbuzov reaction, is a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds. wikipedia.orgasau.ru This reaction transforms an alkyl halide into a phosphonate by reacting it with a trialkyl phosphite (B83602). organic-chemistry.org For this compound, the highly reactive iodomethyl group readily participates in this transformation.
The reaction proceeds via the nucleophilic attack of the trivalent phosphorus atom of a trialkyl phosphite, such as triethyl phosphite, on the electrophilic methylene carbon of this compound. This SN2 attack results in the displacement of the iodide ion and the formation of a phosphonium (B103445) salt intermediate. wikipedia.org In the subsequent and typically rate-determining step, the displaced iodide anion attacks one of the ethyl groups of the phosphonium salt in another SN2 reaction, yielding the final diethyl (1,3-thiazol-2-ylmethyl)phosphonate and ethyl iodide as a byproduct. wikipedia.orgorganic-chemistry.org
Research has demonstrated that related 2-(halomethyl)thiazoles are effective substrates for this transformation. For instance, the reaction of 2-(bromomethyl)thiazole (B166336) derivatives with triethyl phosphite under reflux conditions produces the corresponding diethyl methylphosphonate, which serves as a crucial intermediate for subsequent olefination reactions. nih.gov The process is often carried out by heating the reactants, sometimes without a solvent, and the excess triethyl phosphite can be removed by evaporation. nih.govup.ac.za
Table 1: Arbuzov Reaction with 2-(Halomethyl)-1,3-thiazole
| Substrate | Reagent | Product | Typical Conditions |
|---|---|---|---|
| This compound | Triethyl phosphite | Diethyl (1,3-thiazol-2-ylmethyl)phosphonate | Heating/Reflux nih.gov |
Wittig-Horner Reaction
The phosphonate ester synthesized via the Arbuzov reaction is a key precursor for the Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgmdpi.com This reaction is a widely used method for synthesizing alkenes with high stereocontrol, typically favoring the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.org
The process begins with the deprotonation of the diethyl (1,3-thiazol-2-ylmethyl)phosphonate at the α-carbon (the methylene bridge) using a suitable base, such as sodium hydride (NaH), to form a nucleophilic phosphonate carbanion. nih.govwikipedia.org This stabilized carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org The resulting intermediate subsequently eliminates a water-soluble dialkylphosphate salt to form the alkene. wikipedia.org
In synthetic applications, the crude phosphonate from the Arbuzov reaction is often reacted directly with various aromatic aldehydes in the presence of a base to produce a range of (E)-2-(2-styryl)-1,3-thiazole derivatives. nih.gov The high (E)-selectivity is a hallmark of the HWE reaction with stabilized ylides, and the resulting vinylthiazole compounds are of significant interest in medicinal chemistry and materials science. nih.govorganic-chemistry.org
Table 2: Wittig-Horner Reaction of Diethyl (1,3-thiazol-2-ylmethyl)phosphonate
| Phosphonate Reactant | Carbonyl Substrate | Alkene Product (General Structure) | Stereochemical Outcome |
|---|---|---|---|
| Diethyl (1,3-thiazol-2-ylmethyl)phosphonate | Various Benzaldehydes | (E)-2-(2-Arylvinyl)-1,3-thiazole | Predominantly (E)-isomer nih.govorganic-chemistry.org |
Arylation Reactions
The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed arylation reactions, enabling the formation of C(sp³)–C(sp²) bonds. These cross-coupling reactions are fundamental transformations in modern organic synthesis. rsc.org While direct C-H arylation of the thiazole ring at the C5-position is a known strategy, reactions involving the iodomethyl group provide an alternative and complementary route to functionalized thiazoles. organic-chemistry.orgnih.gov
Among the various cross-coupling methods, the Sonogashira coupling is particularly relevant. This reaction couples a terminal alkyne with an organohalide. nih.gov Research on analogous systems, such as 6-(iodomethyl)-2-methylthiazolo[3,2-b] triazole, demonstrates the feasibility of using the iodomethyl group in palladium-catalyzed Sonogashira couplings with terminal alkynes to construct a new C-C bond. vulcanchem.com This suggests that this compound would be a suitable partner in similar reactions to produce 2-(alkynylmethyl)-1,3-thiazole derivatives.
Other powerful arylation methods, including the Suzuki, Stille, and Heck reactions, are also highly plausible. rsc.org
Suzuki Coupling: This reaction would involve coupling this compound with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.
Stille Coupling: This involves the reaction with an organostannane (arylstannane) reagent, also catalyzed by palladium. researchgate.net
Heck Reaction: While typically involving aryl halides and alkenes, related nickel-catalyzed reductive-Heck type reactions have been developed for C-C bond formation. nih.gov
These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse aryl and heteroaryl groups at the methyl position, thereby enabling the construction of complex molecular architectures.
Table 3: Potential Arylation Reactions of this compound
| Reaction Name | Coupling Partner | Catalytic System (Typical) | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base nih.gov | 2-(Alkynylmethyl)-1,3-thiazole |
| Suzuki Coupling | Arylboronic Acid | Pd catalyst, Base rsc.org | 2-(Arylmethyl)-1,3-thiazole |
| Stille Coupling | Arylstannane | Pd catalyst rsc.orgresearchgate.net | 2-(Arylmethyl)-1,3-thiazole |
Synthetic Applications and Derivatization of 2 Iodomethyl 1,3 Thiazole in Complex Molecule Construction
Utility as a Building Block for Polycyclic and Fused Heterocyclic Systems
The electrophilic nature of the methylene (B1212753) carbon in 2-(Iodomethyl)-1,3-thiazole makes it an ideal reagent for reactions with various dinucleophiles, leading to the formation of fused heterocyclic systems. This approach typically involves an initial alkylation step, followed by an intramolecular cyclization to construct a new ring fused to the original thiazole (B1198619) core.
The thiazolo[3,2-a]pyrimidine core is a privileged scaffold found in numerous pharmacologically active compounds. The synthesis of these fused systems can be efficiently achieved using this compound or its halo-analogs. The key strategy involves the reaction of a pyrimidine-2(1H)-thione derivative with an electrophilic thiazole.
The reaction mechanism proceeds via the initial S-alkylation of the pyrimidine-2(1H)-thione's exocyclic sulfur atom by the electrophilic iodomethyl group of the thiazole. This step forms a key thioether intermediate. Subsequent intramolecular cyclocondensation, often promoted by heat or acid/base catalysis, occurs between the nitrogen atom of the pyrimidine (B1678525) ring and a suitable group on the thiazole moiety, leading to the formation of the fused thiazolo[3,2-a]pyrimidinone ring system. While many reported syntheses utilize α-haloketones or α-haloesters like ethyl bromoacetate (B1195939) to react with pyrimidinethiones, the high reactivity of this compound makes it a potent precursor for similar transformations.
Table 1: General Scheme for Thiazolo[3,2-a]pyrimidinone Synthesis
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| Substituted Pyrimidine-2(1H)-thione | This compound | Substituted Thiazolo[3,2-a]pyrimidinone |
The imidazo[2,1-b]thiazole (B1210989) scaffold is a core component of many synthetic and natural compounds that exhibit a wide array of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The construction of this fused heterocyclic system often relies on the reaction between a 2-aminothiazole (B372263) and an α-haloketone.
However, the electrophilic nature of this compound allows for its use in alternative synthetic routes. A plausible pathway involves the reaction of this compound with a suitable nucleophilic imidazole (B134444) derivative. For instance, N-alkylation of a 2-mercaptoimidazole (B184291) derivative at the sulfur atom, followed by intramolecular cyclization, can lead to the formation of the imidazo[2,1-b]thiazole ring. This approach leverages the high reactivity of the iodomethyl group to forge the critical C-S or C-N bonds required for cyclization. A variety of imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential as antiproliferative and antimycobacterial agents.
This compound is instrumental in synthesizing complex molecules featuring thiazolidinone and pyrimidinone rings. A common strategy involves a multi-step sequence where the thiazolylmethyl group is first incorporated into an intermediate which is then used in a subsequent cyclocondensation reaction.
Specifically, this compound or its analogs can react with substituted hydroxybenzaldehydes to form thiazolyl-methoxy-benzaldehyde intermediates. These aldehydes then serve as key substrates for the Knoevenagel condensation with compounds containing an active methylene group, such as 2-thioxo-1,3-thiazolidin-4-one or pyrimidine-2,4,6-trione (barbituric acid). This condensation, typically carried out in glacial acetic acid with a catalyst like anhydrous sodium acetate, yields 5-arylmethylene derivatives of thiazolidinone or pyrimidinone, effectively incorporating the thiazole moiety into a larger, more complex structure.
Table 2: Synthesis of Thiazolidinone and Pyrimidinone Derivatives
| Intermediate | Reagent | Product Type |
|---|---|---|
| 4-(Thiazolyl-methoxy)-benzaldehyde | 2-Thioxo-1,3-thiazolidin-4-one | 5-{4-[(Thiazolyl)-methoxy]-benzylidene}-2-thioxo-thiazolidin-4-one |
Role in the Synthesis of Substituted Stilbene (B7821643) Analogs
Stilbene and its analogs are a class of compounds known for their diverse biological activities and applications in materials science. Thiazole-based stilbene analogs have emerged as a novel class of potential DNA topoisomerase IB inhibitors. The synthesis of these compounds often utilizes a 2-(halomethyl)-thiazole derivative as a key precursor.
A robust synthetic route involves the Arbuzov reaction, where a 2-(halomethyl)-thiazole, such as 2-(bromomethyl)- or 2-(iodomethyl)-thiazole, is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form the corresponding diethyl phosphonate (B1237965) ester. This phosphonate is then subjected to a Wittig-Horner (also known as Horner-Wadsworth-Emmons) reaction with a variety of substituted benzaldehydes. This olefination reaction is highly stereoselective, typically yielding the thermodynamically more stable (E)-isomer of the stilbene analog. The high reactivity of this compound makes it an excellent substrate for the initial Arbuzov reaction.
Table 3: Horner-Wadsworth-Emmons Synthesis of Thiazole-Based Stilbene Analogs
| Thiazole Precursor | Aldehyde | Product |
|---|---|---|
| Diethyl (4-(4-fluorophenyl)thiazol-2-yl)methylphosphonate | Benzaldehyde (B42025) | (E)-2-styryl-4-(4-fluorophenyl)thiazole |
| Diethyl (4-(4-fluorophenyl)thiazol-2-yl)methylphosphonate | 3-Methylbenzaldehyde | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole |
Integration into Scaffolds for Diverse Organic Compounds
The utility of this compound extends to its role as a foundational piece for introducing the thiazolylmethyl group into various organic scaffolds through straightforward alkylation reactions. This functionalization is key to building intermediates for more complex targets.
A key application of this compound and its analogs is in the synthesis of aryl ether intermediates, specifically thiazolyl-methyl-oxi-benzaldehydes. These compounds are prepared through a Williamson ether synthesis.
The synthesis involves the reaction of a halogenated thiazole component, such as 2-(Aryl)-4-(iodomethyl)-thiazole, with a hydroxybenzaldehyde (ortho, meta, or para isomers) in the presence of a weak base and a suitable solvent. Typically, anhydrous potassium carbonate is used as the base in dry acetone (B3395972). The reaction proceeds by the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the electrophilic methylene carbon of the iodomethyl-thiazole and displacing the iodide ion to form the desired ether linkage. These benzaldehyde derivatives are valuable intermediates for the subsequent synthesis of thiazolidinones and pyrimidinones.
Table 4: Synthesis of Thiazolyl-methyl-oxi-benzaldehydes
| Thiazole Reactant | Benzaldehyde Reactant | Base/Solvent | Product | Yield |
|---|---|---|---|---|
| 2-(4-Bromo-phenyl)-4-iodomethyl-thiazole | 2-Hydroxy-benzaldehyde | K₂CO₃ / Acetone | 2-[2-(4-Bromo-phenyl)-thiazol-4-ylmethoxy]-benzaldehyde | 77.54% |
Synthetic Pathways to Various Functionalized Thiazole Derivatives
The inherent reactivity of the iodomethyl group in this compound renders it an exceptionally useful precursor for the synthesis of a wide array of functionalized thiazole derivatives. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This reactivity allows for the straightforward introduction of various substituents at the 2-position of the thiazole ring through nucleophilic substitution reactions.
A range of nucleophiles can be employed to displace the iodide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility is crucial in the construction of complex molecules, as it allows for the late-stage introduction of diverse functional groups.
Detailed research has demonstrated the successful synthesis of several key derivatives from the analogous 2-(chloromethyl)-1,3-thiazole and 2-(bromomethyl)-1,3-thiazole, and similar, if not enhanced, reactivity is expected for this compound. For instance, the reaction with sodium azide (B81097) readily produces 2-(azidomethyl)-1,3-thiazole. This azide derivative serves as a valuable intermediate, which can be further transformed, for example, through reduction to the corresponding amine or by participation in cycloaddition reactions.
Similarly, treatment with potassium cyanide can yield 2-(cyanomethyl)-1,3-thiazole, extending the carbon chain and introducing a nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine. Alkoxides, such as sodium methoxide (B1231860), can be used to synthesize ether derivatives like 2-(methoxymethyl)-1,3-thiazole.
Furthermore, a variety of nitrogen-based nucleophiles, including primary and secondary amines, can be reacted with 2-(halomethyl)thiazoles to generate the corresponding 2-(aminomethyl)-1,3-thiazole derivatives. These reactions typically proceed under mild conditions, highlighting the utility of this synthetic handle.
The table below summarizes various synthetic transformations that can be achieved starting from this compound, based on documented reactions with analogous 2-(halomethyl)thiazoles.
| Starting Material | Reagent/Nucleophile | Product | Functional Group Introduced |
|---|---|---|---|
| This compound | Sodium azide (NaN3) | 2-(Azidomethyl)-1,3-thiazole | Azide (-N3) |
| This compound | Potassium cyanide (KCN) | 2-(Cyanomethyl)-1,3-thiazole | Nitrile (-CN) |
| This compound | Sodium methoxide (NaOCH3) | 2-(Methoxymethyl)-1,3-thiazole | Methoxy ether (-OCH3) |
| This compound | Ammonia (NH3) | 2-(Aminomethyl)-1,3-thiazole | Primary amine (-NH2) |
| This compound | Dimethylamine ((CH3)2NH) | 2-((Dimethylamino)methyl)-1,3-thiazole | Tertiary amine (-N(CH3)2) |
| This compound | Sodium thiophenoxide (NaSPh) | 2-((Phenylthio)methyl)-1,3-thiazole | Thioether (-SPh) |
Computational and Theoretical Studies of 2 Iodomethyl 1,3 Thiazole Reactivity and Mechanism
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and reaction mechanisms of chemical compounds. These methods can provide detailed insights into various aspects of a reaction at the molecular level.
Investigation of Reaction Pathways and Energy Profiles
A thorough search of scientific databases revealed no specific DFT studies investigating the reaction pathways and associated energy profiles for reactions involving 2-(Iodomethyl)-1,3-thiazole. Such studies would typically map the potential energy surface for a given reaction, identifying the most favorable routes from reactants to products.
Characterization of Transition States and Intermediates
Similarly, no published research was found that specifically characterizes the transition states and intermediates for reactions of this compound using quantum chemical methods. This type of analysis is crucial for understanding the step-by-step mechanism of a chemical transformation and for explaining the observed reaction kinetics and product distributions.
Molecular Modeling and Reactivity Prediction
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods can be employed to predict the reactivity of a compound by analyzing its structural and electronic properties. However, no specific molecular modeling studies aimed at predicting the reactivity of this compound have been reported in the reviewed literature.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies in a computational context often involve comparing a series of related compounds to understand how modifications to the molecular structure affect their reactivity. The literature search did not uncover any computational studies that systematically investigate the structure-reactivity relationships of this compound or closely related 2-(halomethyl)-1,3-thiazole derivatives.
Advanced Characterization Methodologies in the Context of 2 Iodomethyl 1,3 Thiazole Research
Spectroscopic Characterization of Synthesized Compounds (NMR, MS, IR, UV-Vis)
Spectroscopy is the cornerstone for the molecular-level investigation of 2-(iodomethyl)-1,3-thiazole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to verify the compound's structure and electronic properties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide unambiguous evidence for its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the iodomethyl group. The protons at position 4 and 5 of the thiazole ring typically appear as doublets in the aromatic region. The methylene (B1212753) protons (CH₂) of the iodomethyl group are expected to produce a singlet further upfield.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the three carbons of the thiazole ring and the carbon of the iodomethyl group.
Table 1: Predicted and Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Thiazole Derivatives
| Compound/Fragment | Nucleus | Position | Predicted/Observed Chemical Shift (ppm) |
|---|---|---|---|
| Thiazole (in D₂O) | ¹H | H-2 | ~8.9 |
| Thiazole (in D₂O) | ¹H | H-4 | ~7.8 |
| Thiazole (in D₂O) | ¹H | H-5 | ~7.6 |
| This compound | ¹H | -CH₂I | ~4.5 (estimated) |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | ¹H | CH₃ | 2.45 |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | ¹H | CH₃ | 3.56 |
| 2-Methyl-1H-imidazo[2,1-b] mdpi.comnist.govbenzothiazol-4-ium triiodide | ¹³C | CH₃ | 11.87 |
This table includes predicted data for the parent thiazole ring and observed data from more complex derivatives to illustrate typical chemical shift ranges. mdpi.commdpi.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound (C₄H₄INS), the expected exact mass is 224.91092 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition. rsc.org Electron ionization (EI) mass spectra of thiazoles typically show an abundant molecular ion peak. semanticscholar.org
The fragmentation of this compound would likely involve the cleavage of the C-I bond, which is relatively weak.
Table 2: Expected m/z Peaks in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 225 | Molecular Ion [M]⁺ | [C₄H₄INS]⁺ | Confirms the molecular weight. |
| 127 | Iodine Cation | [I]⁺ | Resulting from C-I bond cleavage. |
This table outlines the primary ions expected from the mass spectrometric analysis of the target compound. nih.govsemanticscholar.org
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by vibrations of the thiazole ring and the iodomethyl group.
Characteristic absorptions for the 1,3-thiazole ring include:
C-H stretching vibrations of the aromatic ring.
C=N and C=C ring stretching vibrations, typically observed in the 1650-1400 cm⁻¹ region. researchgate.net
The presence of the iodomethyl group would be confirmed by C-H stretching and bending vibrations of the CH₂ group and a C-I stretching vibration, which typically appears in the fingerprint region of the spectrum (below 600 cm⁻¹). docbrown.info
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Thiazole Ring | ~3100 |
| C-H Stretch | -CH₂I | ~2950 |
| C=N / C=C Stretch | Thiazole Ring | ~1650-1400 |
This table presents the key IR absorption bands expected for identifying the functional groups within the compound. researchgate.netdocbrown.infonist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiazole and its derivatives exhibit characteristic absorption maxima (λ_max) in the UV region, typically arising from π→π* and n→π* transitions within the heterocyclic aromatic system. nist.gov The exact position and intensity of these absorptions can be influenced by substitution on the thiazole ring and the solvent used. mdpi.comresearchgate.netnih.gov
Table 4: Representative UV-Vis Absorption Maxima for Thiazole Derivatives
| Compound | Solvent | λ_max (nm) |
|---|---|---|
| Thiazole | Gas Phase | ~231 |
| 2-Methyl-1H-imidazo[2,1-b] mdpi.comnist.govbenzothiazol-4-ium triiodide | MeCN | 289, 361 |
This table shows examples of absorption maxima for the parent thiazole and more complex derivatives, illustrating the range of electronic transitions. mdpi.comnist.gov
Chromatographic and Purity Assessment Techniques
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.gov By comparing the R_f value of the product to that of the starting materials, one can determine if the reaction is complete.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment and quantification of the synthesized compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of heterocyclic compounds such as thiazole derivatives. researchgate.net The purity is determined by the peak area percentage in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity analysis. It separates compounds based on their boiling points and interaction with the stationary phase.
These techniques are crucial for ensuring that the characterized compound is free from starting materials, by-products, and other impurities, which is essential for any subsequent application or study.
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While spectroscopic methods provide evidence for the connectivity of atoms, only a single-crystal X-ray diffraction study can provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details. mdpi.comresearchgate.net
Although a specific crystal structure for this compound is not detailed in the provided context, the technique is widely applied to thiazole derivatives. st-andrews.ac.uk For a molecule like this, X-ray analysis would confirm:
The planarity of the 1,3-thiazole ring.
The precise bond lengths and angles of the entire molecule.
The conformation of the iodomethyl group relative to the ring.
The nature of intermolecular interactions in the crystal lattice, such as potential halogen bonding involving the iodine atom.
Table 5: Example Crystallographic Data for a Thiazole Derivative: 2,4-Diacetyl-5-bromothiazole
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.040(2) |
| b (Å) | 8.254(5) |
| c (Å) | 13.208(8) |
| α (°) | 96.191(17) |
| β (°) | 93.865(16) |
This table provides an example of the type of unit cell data obtained from an X-ray crystallographic analysis of a related thiazole compound, demonstrating the precision of the technique. st-andrews.ac.uk
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The classic Hantzsch thiazole (B1198619) synthesis, while foundational, often relies on reagents and conditions that are not environmentally benign. bepls.comchemhelpasap.com The future of synthesizing 2-(Iodomethyl)-1,3-thiazole and its precursors will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous solvents. researchgate.net
Key areas for development include:
Microwave and Ultrasound-Assisted Synthesis : These non-conventional energy sources can dramatically reduce reaction times and improve yields for thiazole synthesis. bepls.commdpi.com Applying microwave or ultrasonic irradiation to the condensation reactions involved in forming the thiazole ring can lead to more energy-efficient processes. mdpi.comnih.gov
Green Solvents and Catalysts : Research is moving towards replacing traditional volatile organic solvents with greener alternatives like water, deep eutectic solvents (DES), or polyethylene (B3416737) glycol (PEG). bepls.comnih.gov Furthermore, the development of reusable, solid-supported catalysts, such as silica-supported tungstosilicic acid, can simplify purification and reduce chemical waste. mdpi.com
One-Pot, Multi-Component Reactions : Designing synthetic sequences where multiple reaction steps are carried out in a single vessel without isolating intermediates streamlines the synthesis, saves resources, and reduces waste. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Thiazole Synthesis
| Parameter | Conventional Method (e.g., Hantzsch) | Sustainable/Green Method |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound |
| Solvents | Volatile organic solvents (e.g., ethanol, dioxane) | Water, Deep Eutectic Solvents (DES), PEG |
| Catalyst | Often requires stoichiometric reagents or harsh acids/bases | Reusable solid-supported catalysts, biocatalysts |
| Reaction Time | Hours to days | Seconds to minutes |
| Workup | Often requires extraction and column chromatography | Simple filtration, minimal purification |
| Waste Generation | High | Low |
Exploration of Undiscovered Reactivity Patterns
The this compound molecule possesses distinct reactive sites, primarily the highly reactive carbon-iodine bond. While its utility in standard nucleophilic substitution reactions is established, there remains a vast, unexplored landscape of potential transformations.
Future research could focus on:
Novel Coupling Reactions : Beyond simple substitutions, the iodomethyl group could serve as a handle for various transition-metal-catalyzed cross-coupling reactions. Exploring its participation in reactions like Suzuki, Sonogashira, or Heck couplings could lead to the synthesis of complex molecular architectures previously inaccessible.
Rearrangement Reactions : Studies on analogous 2-(bromomethyl)-1,3-thiaselenole have shown that reactions with nucleophiles can proceed through unexpected pathways involving rearrangements and ring expansions, often mediated by a seleniranium intermediate. researchgate.netnih.gov Investigating whether this compound can undergo similar anchimerically assisted reactions could reveal novel mechanistic pathways and lead to the discovery of new heterocyclic systems.
Radical Chemistry : The relatively weak C-I bond could be homolytically cleaved to generate a 2-(thiazolylmethyl) radical. Exploring the reactivity of this intermediate in radical additions, cyclizations, or other radical-mediated processes would open a new dimension of its synthetic utility.
Computational Design of New Derivatives with Tunable Chemical Properties
Advances in computational chemistry offer powerful tools to predict molecular properties and guide synthetic efforts, thereby saving time and resources. nih.gov In silico methods can be employed to rationally design novel derivatives of this compound with fine-tuned electronic, steric, and pharmacokinetic properties. nih.gov
Emerging computational strategies include:
Density Functional Theory (DFT) Calculations : DFT can be used to calculate electronic properties such as frontier molecular orbital (FMO) energies (HOMO-LUMO gap), molecular electrostatic potential, and charge distribution. researchgate.net These calculations can predict the reactivity of different sites on the molecule and how they would change with various substituents.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate structural features of thiazole derivatives with their biological activity. mdpi.com This allows for the virtual screening of large libraries of hypothetical compounds to identify candidates with the highest predicted potency before committing to their synthesis.
Molecular Docking : For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of thiazole derivatives within the active site of a target protein. researchgate.netacs.org This is crucial for designing potent and selective enzyme inhibitors or receptor ligands. nih.govnih.gov
Table 2: Illustrative Examples of In Silico Modification for Property Tuning
| Parent Scaffold | Position of Modification | Hypothetical Substituent (R) | Targeted Property | Computational Method |
|---|---|---|---|---|
| This compound | 4-position | -NO₂ | Increased electrophilicity | DFT (Electrostatic Potential) |
| This compound | 4-position | -OCH₃ | Increased electron density | DFT (HOMO Energy) |
| 2-(Substituted-methyl)-1,3-thiazole | 5-position | Phenyl, Alkyl chains | Modulate lipophilicity (LogP) | QSAR, ADME Prediction |
| 2-(Substituted-methyl)-1,3-thiazole | 2-position (replacing I) | Amide, Carboxamide | Enhance binding to protein target | Molecular Docking |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward in chemical manufacturing. uc.pt Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for handling reactive intermediates, and improved scalability. nih.govakjournals.com
Future integration for this compound could involve:
Automated Hantzsch Synthesis : Developing a continuous flow setup for the Hantzsch synthesis of the thiazole core would allow for rapid, safe, and scalable production. nih.gov
Sequential Multi-Step Synthesis : More complex derivatives can be assembled in an automated fashion by linking multiple flow reactors in sequence. akjournals.comfigshare.com For example, a first reactor could synthesize the this compound core, which would then flow directly into a second reactor for a subsequent nucleophilic substitution or coupling reaction without the need for isolating intermediates. nih.gov This approach dramatically accelerates the creation of compound libraries for screening purposes.
In-line Analysis and Optimization : Flow systems can be equipped with in-line analytical tools (e.g., IR, NMR, MS) to monitor reactions in real-time. This data can be fed into algorithms that automatically adjust reaction conditions to optimize yield and purity, accelerating the discovery of ideal synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
